

# In-Depth Technical Guide: 4-(4-Nitrobenzyl)morpholine (CAS 6425-46-3)

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## Compound of Interest

Compound Name: **4-(4-Nitrobenzyl)morpholine**

Cat. No.: **B1269181**

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## Executive Summary

This technical guide provides a comprehensive overview of **4-(4-Nitrobenzyl)morpholine**, a key chemical intermediate in the synthesis of pharmacologically active compounds. The morpholine moiety is a well-established pharmacophore in drug discovery, particularly for oncology, with numerous derivatives targeting critical cell signaling pathways.<sup>[1]</sup> This document details the physicochemical properties, synthesis, and spectral characterization of **4-(4-Nitrobenzyl)morpholine**. While direct biological activity data for this specific compound is limited, this guide focuses on its pivotal role as a precursor for potent inhibitors of the PI3K/AKT/mTOR pathway, a central signaling cascade implicated in cancer cell growth, proliferation, and survival.<sup>[2]</sup> Detailed experimental protocols for its synthesis and representative biological assays are provided to enable its practical application in research and development.

## Physicochemical and Spectroscopic Data

The fundamental properties of **4-(4-Nitrobenzyl)morpholine** are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

## Physicochemical Properties

Property	Value	Reference(s)
CAS Number	6425-46-3	[3]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub>	[3]
Molecular Weight	222.24 g/mol	[3]
Appearance	Pale yellow crystalline solid	
Melting Point	75-80 °C	
Boiling Point	349.4 °C (Predicted)	N/A
Storage	2-8 °C, protect from light	N/A

## Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the compound. While a complete dataset for the title compound is not publicly available, representative spectra from the compound and closely related analogs are presented.

### 2.2.1 <sup>1</sup>H NMR Spectroscopy

<sup>1</sup>H NMR data for **4-(4-Nitrobenzyl)morpholine** has been reported. The spectrum is consistent with the proposed structure, showing characteristic signals for the morpholine and p-nitrobenzyl moieties.

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Reference(s)
8.15-8.19	Doublet (d, $J=8.4$ Hz)	2H	Aromatic protons ortho to $\text{NO}_2$	
7.51-7.55	Doublet (d, $J=8.4$ Hz)	2H	Aromatic protons meta to $\text{NO}_2$	
3.70-3.74	Triplet (t, $J=4.6$ Hz)	4H	Morpholine - $\text{CH}_2\text{-O-}$	
3.59	Singlet (s)	2H	Benzylid - $\text{CH}_2\text{-}$	
2.44-2.48	Triplet (t, $J=4.4$ Hz)	4H	Morpholine - $\text{CH}_2\text{-N-}$	

## 2.2.2 Representative $^{13}\text{C}$ NMR, IR, and Mass Spectra

No published  $^{13}\text{C}$  NMR, IR, or mass spectra for **4-(4-Nitrobenzyl)morpholine** could be located. However, data for the structurally similar compound 4-(2-fluoro-4-nitrophenyl)morpholine provides valuable reference points for expected spectral features.[\[4\]](#)

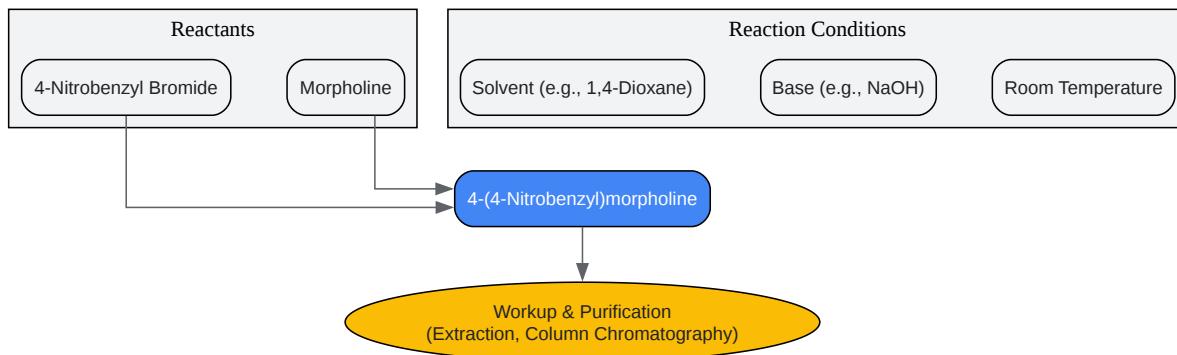
- $^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ) of 4-(2-fluoro-4-nitrophenyl)morpholine:  $\delta$  = 154.3, 151.8, 145.4, 120.9, 116.8, 112.6, 66.5 (2C), 49.8 (2C) ppm.[\[4\]](#) One would expect similar shifts for the morpholine carbons in the title compound, with the benzylic carbon appearing around 60-65 ppm and the aromatic carbons adjusted for the absence of fluorine.
- IR (KBr) of 4-(2-fluoro-4-nitrophenyl)morpholine: 3432, 2925, 1739, 1604 (C=C aromatic), 1510-1530 ( $\text{NO}_2$  asymmetric stretch), 1340-1350 ( $\text{NO}_2$  symmetric stretch), 1242, 1115 (C-O-C stretch), 1050  $\text{cm}^{-1}$ .[\[4\]](#) The key characteristic peaks for the title compound would be the strong nitro group absorbances and the C-O-C stretch of the morpholine ring.
- HRMS (ESI) of 4-(2-fluoro-4-nitrophenyl)morpholine:  $[\text{M}+\text{H}]^+$  calculated for  $\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_3\text{F}$ : 227.0832, found: 227.0838.[\[4\]](#) For **4-(4-Nitrobenzyl)morpholine**, the expected  $[\text{M}+\text{H}]^+$  ion would be at  $m/z$  223.1077.

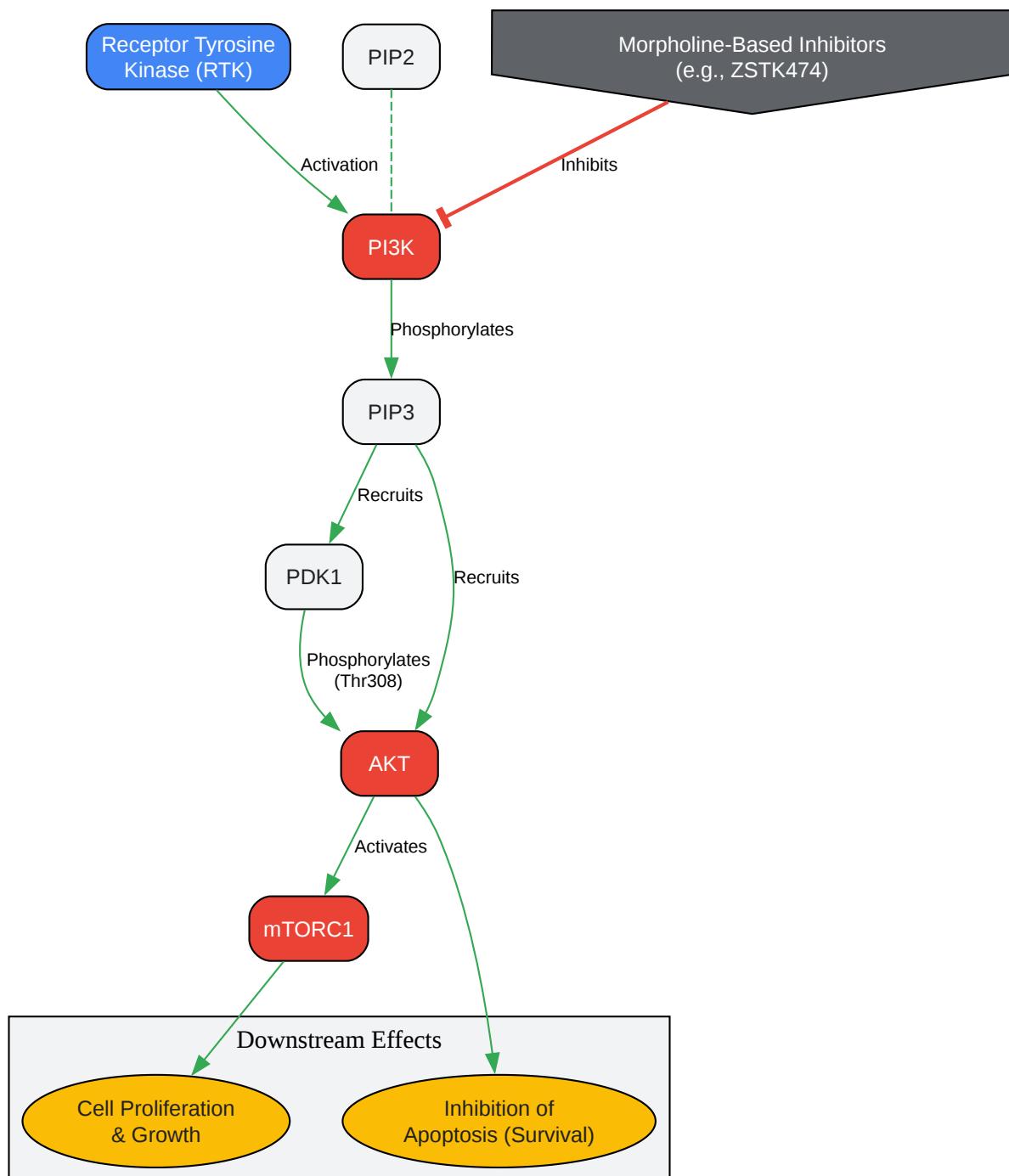
## Synthesis and Experimental Protocols

The synthesis of **4-(4-Nitrobenzyl)morpholine** is typically achieved via a standard nucleophilic substitution reaction.

## Synthetic Workflow

The general workflow involves the N-alkylation of morpholine with a suitable 4-nitrobenzyl halide.



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